molecular formula C17H15FN4O5 B447008 1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE

1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE

Cat. No.: B447008
M. Wt: 374.32g/mol
InChI Key: NLLNFHRAAHLQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features both nitro and fluoro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps. One common method starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of a fluoro group on a phenyl ring through electrophilic aromatic substitution. The final step involves the formation of the piperazine ring and its attachment to the methanone group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the fluoro group can influence the compound’s binding affinity to biological targets. The piperazine ring provides structural flexibility, allowing the compound to interact with various enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Similar in having a fluoro group and a carbonyl group but lacks the nitro and piperazine functionalities.

    Bis(4-fluorophenyl)methanone: Shares the fluoro and carbonyl groups but differs in the absence of nitro groups and piperazine ring.

Uniqueness

1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE is unique due to the combination of nitro, fluoro, and piperazine functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C17H15FN4O5

Molecular Weight

374.32g/mol

IUPAC Name

(3,5-dinitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H15FN4O5/c18-13-1-3-14(4-2-13)19-5-7-20(8-6-19)17(23)12-9-15(21(24)25)11-16(10-12)22(26)27/h1-4,9-11H,5-8H2

InChI Key

NLLNFHRAAHLQQX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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